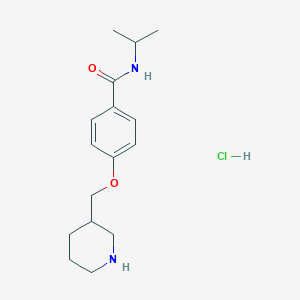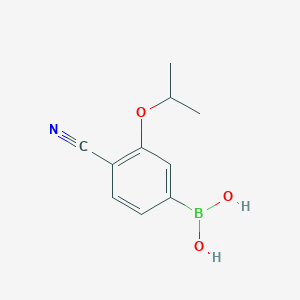
2-(2,5-Difluorophenoxy)acetohydrazide
Descripción general
Descripción
2-(2,5-Difluorophenoxy)acetohydrazide, also known as DFP-10917, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which have been widely explored for their diverse biological activities.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on acetohydrazide derivatives demonstrates significant potential in the development of anticancer agents. For instance, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives have shown pronounced antiproliferative activities against various cancer cell lines, including PC3, Bcap37, and BGC823 cells, highlighting their potential as cancer therapeutics (Jin et al., 2006). Similarly, studies on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives revealed promising in vitro anticancer activities, further emphasizing the versatility of acetohydrazide compounds in oncology research (Salahuddin et al., 2014).
Antioxidant Properties
The investigation into the antioxidant properties of acetohydrazide derivatives is another vital area of research. The synthesis and evaluation of novel 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated their potential as antioxidants, indicating a promising route for the development of therapeutic agents aimed at combating oxidative stress (Lakshmi Ranganatha & Khanum, 2014).
Antimicrobial and Antibacterial Activity
Acetohydrazide derivatives have also been recognized for their antimicrobial and antibacterial efficacy. Research into novel isochroman-triazoles and thiadiazole hybrids, obtained from acetohydrazide precursors, has shown moderate to good antibacterial activity against several bacterial strains, suggesting their utility in developing new antimicrobial agents (Saeed & Mumtaz, 2017). Additionally, some 2,5 disubstituted 1,3,4-oxadiazole derivatives, synthesized from acylhydrazide, exhibited remarkable antibacterial activities, further validating the importance of these compounds in pharmaceutical research (Jafari et al., 2017).
Antiviral and HIV-1 Screening
The exploration of acetohydrazide derivatives extends into antiviral research, with novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides being synthesized and screened for anti-HIV-1 activity. This research revealed compounds with potent anti-HIV-1 activity, showcasing the therapeutic potential of acetohydrazide derivatives against viral infections (Aslam et al., 2014).
Propiedades
IUPAC Name |
2-(2,5-difluorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHQYMPFZZCWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)


![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)


![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)


